
3-Chloro-2-methylbenzohydrazide
Descripción general
Descripción
The compound "3-Chloro-2-methylbenzohydrazide" is a derivative of benzohydrazide with potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and reactivity of "3-Chloro-2-methylbenzohydrazide".
Synthesis Analysis
The synthesis of related compounds typically involves the condensation reactions between appropriate aldehydes and hydrazides. For instance, the synthesis of 3-chloro-N'-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide was achieved by reacting 2-hydroxy-6-pentadecylbenzaldehyde with 3-chloro-1-benzothiophene-2-carboxylic acid hydrazide . This suggests that a similar approach could be used for synthesizing "3-Chloro-2-methylbenzohydrazide" by reacting an appropriate aldehyde with 2-methylbenzohydrazide.
Molecular Structure Analysis
The molecular structure of compounds similar to "3-Chloro-2-methylbenzohydrazide" has been characterized using techniques such as FT-IR, NMR, and X-ray diffraction. For example, the molecular structure of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate was confirmed by IR and single-crystal X-ray diffraction studies . These techniques could be applied to determine the molecular structure of "3-Chloro-2-methylbenzohydrazide".
Chemical Reactions Analysis
The reactivity of benzohydrazide derivatives can be inferred from studies on similar compounds. The vibrational spectroscopy and DFT studies of (E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide suggest that such compounds can exhibit high reactivities due to planarity and electronic transitions . This information can be useful in predicting the reactivity of "3-Chloro-2-methylbenzohydrazide" in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzohydrazide derivatives can be diverse. For instance, the title compound in shows the formation of a three-dimensional network through intermolecular hydrogen bonds and C-H...O interactions. Similarly, the antibacterial activities of 3-chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide and its structural analogs were assessed, indicating potential biological applications . These studies provide a foundation for understanding the properties of "3-Chloro-2-methylbenzohydrazide" and its potential uses in biological systems.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
3-Chloro-2-methylbenzohydrazide serves as a precursor in the synthesis of various organic compounds, demonstrating its utility in organic chemistry and materials science. For instance, it has been involved in the synthesis of pyrazole derivatives through cyclocondensation reactions, showcasing its relevance in constructing complex molecules with potential pharmacological activities (Channar et al., 2019). Additionally, its derivatives have been explored for their antibacterial activities, highlighting its contribution to the development of new antimicrobial agents (Hu et al., 2015).
Catalysis and Chemical Transformations
The compound and its derivatives find applications in catalysis, emphasizing its versatility in facilitating chemical reactions. For example, trinuclear complexes of palladium(ii) derived from chalcogenated N-heterocyclic carbenes, synthesized using similar chloro-substituted hydrazides, have shown efficiency in catalyzing selective nitrile-primary amide interconversion and Sonogashira coupling, reflecting its potential in synthetic chemistry and industrial applications (Dubey et al., 2017).
Antimicrobial and Biological Activity
Research into the biological activities of compounds synthesized from 3-Chloro-2-methylbenzohydrazide has revealed promising antimicrobial properties. Studies have demonstrated that these compounds can be effective against a range of bacterial and fungal pathogens, indicating their potential as leads for the development of new antimicrobial drugs (Abdel‐Aziz et al., 2009).
Material Science and Nanotechnology
In material science and nanotechnology, derivatives of 3-Chloro-2-methylbenzohydrazide have been used to modify the surface properties of nanoparticles, enhancing their stability and biocompatibility for various applications, including drug delivery and agricultural products (Campos et al., 2015).
Mecanismo De Acción
Target of Action
A related compound, 3-chloro-2-methyl-1-propene (3cmp), has been studied for its interaction with the oh radical .
Mode of Action
For 3CMP, it is known to be highly reactive in the troposphere with the OH radical due to its unsaturated structure . The fate of the formed alkyl radical intermediates and intermediate adducts in the favorable pathways is determined by its reaction with other atmospheric oxidants, such as HO2, NO, and NO2 radicals .
Propiedades
IUPAC Name |
3-chloro-2-methylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-5-6(8(12)11-10)3-2-4-7(5)9/h2-4H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANCHLRZCJQZBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-methylbenzohydrazide | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



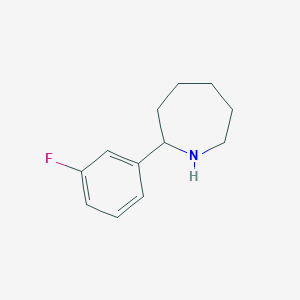
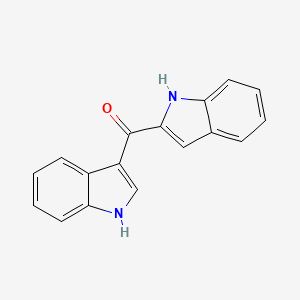
![(E)-4-[2-(4-{[4-(Tert-butyl)benzoyl]amino}benzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B1306656.png)
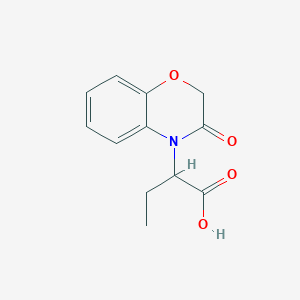
![2-(2-Methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-propionic acid](/img/structure/B1306664.png)
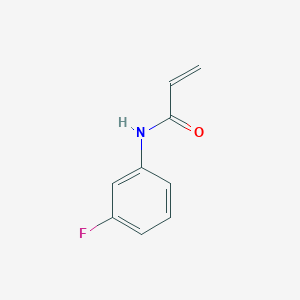
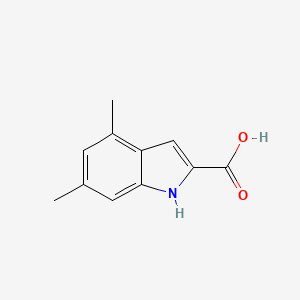
![(E)-1-{2-[(4-chlorobenzyl)oxy]phenyl}-3-(4-toluidino)-2-propen-1-one](/img/structure/B1306677.png)


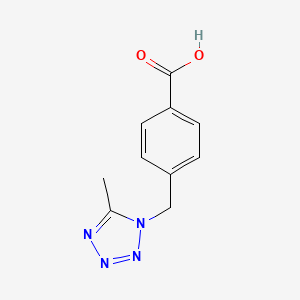
![2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B1306704.png)
